molecular formula C9H13ClN6 B1446804 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride CAS No. 1864059-40-4

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride

Cat. No. B1446804
CAS RN: 1864059-40-4
M. Wt: 240.69 g/mol
InChI Key: DRDMVVKDDDRYCT-UHFFFAOYSA-N
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Description

Azetidine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a four-membered ring containing one nitrogen atom .


Synthesis Analysis

The synthesis of azetidine derivatives often involves reactions such as the aza-Michael addition . For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can vary greatly depending on the specific compound. For example, the compound “Benzyl azetidin-3-yl (methyl)carbamate hydrochloride” has a molecular weight of 256.73 .


Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions. For instance, the compound “tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride” was involved in a reaction where the intermediate was treated with 1-chloroethylchloro formate .

Scientific Research Applications

Chemical Synthesis and Modifications

9-Aryl-9H-purin-6-amines are synthesized using mixtures of phosphorus pentoxide, triethylamine hydrochloride, and sterically hindered arylamines, demonstrating the chemical versatility of purine compounds in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985). Similarly, 9-((1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives showcase the potential of purine bases in the design of molecules with specific biological activities (Kang, Song, Zhan, Zhang, & Xinyong, 2013).

Bioactive Compound Development

Research into azetidines, including derivatives like 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, has focused on their synthesis from acyclic precursors and their transformation into other heterocycles, highlighting their potential as scaffolds for developing new bioactive compounds (Singh, D’hooghe, & Kimpe, 2008). These compounds are noted for their stability and reactivity, offering pathways to new classes of pharmaceuticals and biochemical tools.

Antimicrobial and Anticancer Activities

Newly synthesized purine derivatives, including those similar to 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, have been evaluated for their antimicrobial activity, underscoring the therapeutic potential of purine modifications (Govori, 2017). Additionally, thiazolidinone and azetidinone analogues based on purine scaffolds have shown promise against multidrug-resistant strains and cancer cell lines, indicating the broad applicability of these compounds in addressing current medical challenges (Hussein et al., 2020).

Agricultural Applications

Purine derivatives have been explored for their plant-growth regulating properties, suggesting potential agricultural applications for compounds like 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride. These studies aim to develop new agents that can modulate plant growth and productivity, offering tools for crop management and enhancement (El-Bayouki, Basyouni, & Tohamy, 2013).

Safety and Hazards

Safety and hazards associated with azetidine derivatives can vary depending on the specific compound. For example, “tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride” has the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 .

Future Directions

Future research on azetidine derivatives could involve the development and synthesis of new heterocyclic amino acid derivatives containing azetidine rings . This could potentially lead to the discovery of new compounds with useful properties.

Mechanism of Action

properties

IUPAC Name

9-(azetidin-3-ylmethyl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.ClH/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6;/h4-6,11H,1-3H2,(H2,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDMVVKDDDRYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=NC3=C(N=CN=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864059-40-4
Record name 9H-Purin-6-amine, 9-(3-azetidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864059-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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